

# Guthion (Azinphos-methyl): A Technical Guide to its Physical and Chemical Characteristics

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## Compound of Interest

Compound Name: Azinphos-methyl

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## Introduction

Guthion, the trade name for **azinphos-methyl**, is a broad-spectrum organophosphate insecticide and acaricide. First registered in 1957, it has been utilized to control a variety of insect pests on fruit, vegetable, nut, and field crops.[1][2] Its efficacy stems from its potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3][4][5] This document provides a comprehensive overview of the physical and chemical properties of **azinphos-methyl**, its mechanism of action, degradation pathways, and the experimental methodologies used to determine these characteristics. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

## Chemical and Physical Properties

The physical and chemical characteristics of **azinphos-methyl** are crucial for understanding its environmental fate and toxicological profile. Pure **azinphos-methyl** is a white, crystalline solid, while the technical-grade product is a brown, waxy solid.[1][2] It is a non-systemic pesticide, meaning it is not transported throughout the plant's tissues.[2]

## Identification and General Properties

Property	Value	Source(s)
Common Name	Azinphos-methyl	[3]
IUPAC Name	S-(3,4-dihydro-4-oxobenzo[d]- [1][6][7]-triazin-3-ylmethyl) O,O-dimethyl phosphorodithioate	[8]
CAS Number	86-50-0	[8]
Chemical Formula	C <sub>10</sub> H <sub>12</sub> N <sub>3</sub> O <sub>3</sub> PS <sub>2</sub>	[8]
Molecular Weight	317.324 g/mol	[8]
Appearance	Pure: White crystalline solid; Technical: Brown waxy solid	[1][2]
Odor	Odorless (pure), Rotten cabbage-like (technical)	[9][10]

## Physicochemical Properties

These properties influence the environmental distribution and bioavailability of **azinphos-methyl**.

Property	Value	Temperature (°C)	Source(s)
Melting Point	72-74 °C (Pure) / 67-70 °C (Technical)	N/A	[9]
Boiling Point	Decomposes above 200 °C	N/A	[4]
Vapor Pressure	<1 mPa (7.5 x 10 <sup>-6</sup> mmHg)	20	[1]
Water Solubility	30 mg/L	25	[1]
Solubility in Organic Solvents	Readily soluble in most organic solvents (e.g., dichloromethane, toluene)	N/A	[9]
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	2.96	20	[11]
Soil Adsorption Coefficient (K <sub>oc</sub> )	1000	N/A	[1]

## Experimental Protocols

The determination of the physicochemical properties of pesticides like **azinphos-methyl** follows standardized international guidelines to ensure consistency and reliability of data.

### Water Solubility: OECD Guideline 105

The water solubility of **azinphos-methyl** is typically determined using the Column Elution Method or the Flask Method as described in OECD Guideline 105.[12][13]

- Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined after equilibration.

- Flask Method (for solubilities  $> 10^{-2}$  g/L):
  - An excess amount of **azinphos-methyl** is added to a flask containing purified water.
  - The flask is agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
  - The solution is then centrifuged or filtered to remove undissolved particles.
  - The concentration of **azinphos-methyl** in the clear aqueous phase is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- Column Elution Method (for solubilities  $< 10^{-2}$  g/L):
  - A column is packed with an inert support material coated with an excess of the test substance.
  - Water is passed through the column at a slow, constant rate.
  - The eluate is collected in fractions, and the concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.

## Octanol-Water Partition Coefficient (log K<sub>ow</sub>): OECD Guideline 107/117

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its potential for bioaccumulation. The Shake Flask Method (OECD 107) or the HPLC Method (OECD 117) are commonly employed.<sup>[14]</sup>

- Principle (Shake Flask Method): The test substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.
- Methodology (Shake Flask):
  - Prepare a stock solution of **azinphos-methyl** in n-octanol.

- Add a small volume of the stock solution to a flask containing a known volume of water. The volumes are chosen to ensure that the final concentration in each phase is quantifiable.
- The flask is shaken vigorously for a set period at a constant temperature to allow for partitioning between the two phases.
- The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
- The concentration of **azinphos-methyl** in both the n-octanol and water phases is determined by a suitable analytical technique.
- The  $K_{ow}$  is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is the  $\log K_{ow}$ .

## Vapor Pressure: OECD Guideline 104 / EPA OPPTS 830.7950

Vapor pressure is a determinant of a substance's volatility. For compounds with low vapor pressure like **azinphos-methyl**, the Gas Saturation Method is often used.<sup>[2][15]</sup>

- Principle: A stream of inert gas is passed through or over the surface of the test substance at a known flow rate and for a known period. The amount of substance that vaporizes and is carried by the gas is trapped and quantified.
- Methodology:
  - A sample of **azinphos-methyl** is placed in a thermostatically controlled chamber.
  - A slow, steady stream of an inert gas (e.g., nitrogen) is passed over the sample.
  - The gas, now saturated with the vapor of the substance, is passed through a trap (e.g., a sorbent tube).
  - The amount of **azinphos-methyl** collected in the trap is determined analytically.

- The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the chamber, and the temperature.

## Chemical Degradation

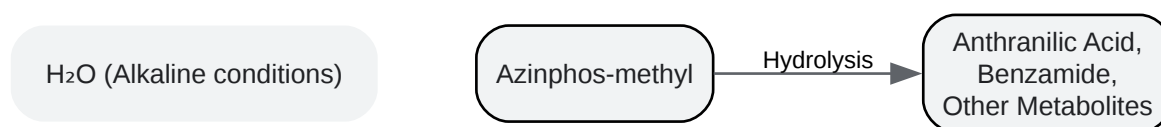
**Azinphos-methyl** degrades in the environment through several pathways, primarily hydrolysis and photolysis.

### Hydrolysis

Hydrolysis is a significant degradation route for **azinphos-methyl**, particularly in alkaline waters.[3] The rate of hydrolysis is pH-dependent, being very slow in acidic to neutral conditions and rapid at pH values above 11.0.[3]

- Experimental Protocol for Hydrolysis Study:
  - Prepare buffered aqueous solutions at various pH levels (e.g., 4, 7, 9, and 11).
  - Add a known concentration of **azinphos-methyl** to each buffered solution.
  - Incubate the solutions at a constant temperature in the dark to prevent photolysis.
  - At regular intervals, take aliquots from each solution and analyze the concentration of the remaining **azinphos-methyl** and the formation of degradation products using HPLC or GC-MS.
  - The degradation rate and half-life at each pH are then calculated.[16]

The primary hydrolysis products include anthranilic acid and benzamide.[3]



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Caption: Simplified hydrolysis pathway of **Azinphos-methyl**.

## Photolysis

**Azinphos-methyl** is susceptible to degradation by ultraviolet (UV) light.[\[17\]](#)

Photodecomposition is particularly rapid in the presence of high soil moisture.[\[1\]](#)

- Experimental Protocol for Photolysis Study:
  - Prepare a solution of **azinphos-methyl** in a solvent that does not absorb the light used for irradiation (e.g., water or acetonitrile).
  - Expose the solution to a light source that simulates sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber.
  - A control sample is kept in the dark under the same conditions.
  - At various time points, samples are withdrawn from both the irradiated and control solutions.
  - The concentration of **azinphos-methyl** and its photoproducts are determined by analytical methods like HPLC or GC-MS.
  - The rate of photolysis and the quantum yield are calculated.[\[18\]](#)

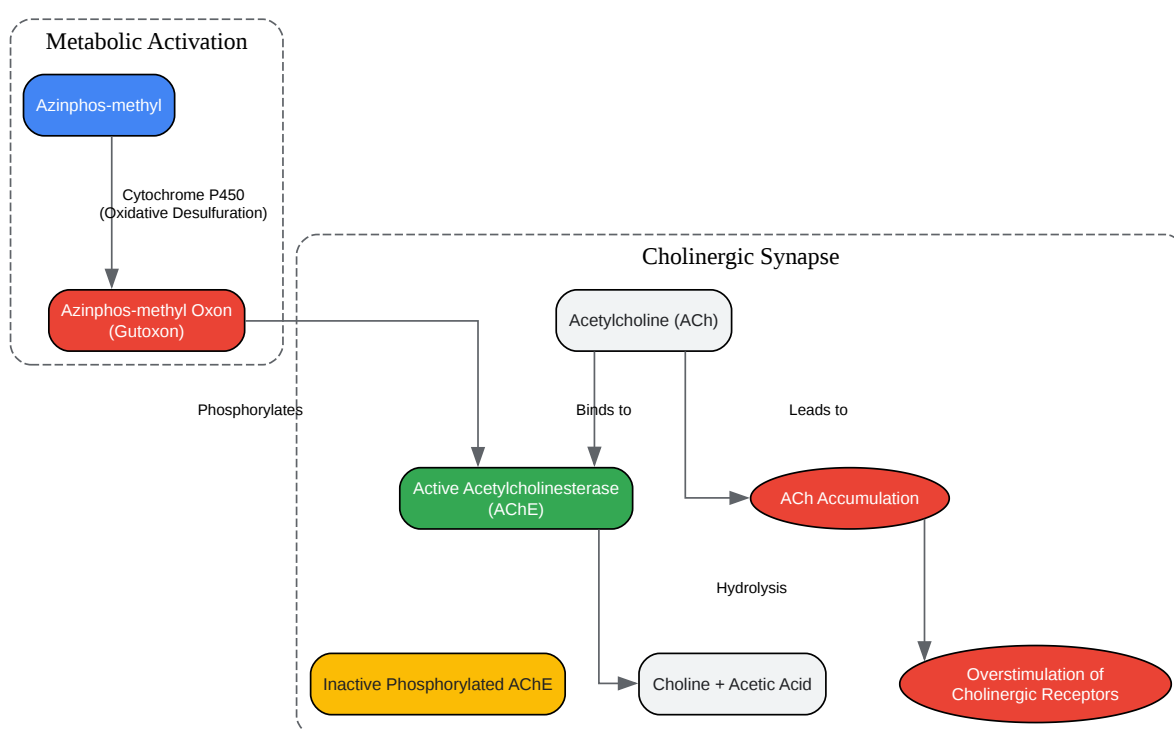
Major photolysis products include benzazimide and N-methyl anthranilic acid.[\[17\]](#)[\[19\]](#)

## Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphates, the insecticidal and toxic properties of **azinphos-methyl** are due to its inhibition of the enzyme acetylcholinesterase (AChE).[\[3\]](#)[\[4\]](#)

AChE is crucial for the termination of nerve impulses at cholinergic synapses. It hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetic acid. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors, which disrupts the normal functioning of the nervous system.[\[5\]](#)

**Azinphos-methyl** itself is a weak AChE inhibitor. It is metabolically activated in the target organism to its more potent oxygen analog, **azinphos-methyl oxon** (gutoxon), through a process of oxidative desulfuration, primarily mediated by cytochrome P450 enzymes.[20] The oxon then phosphorylates a serine residue in the active site of AChE, forming a stable, inactive complex.[20]



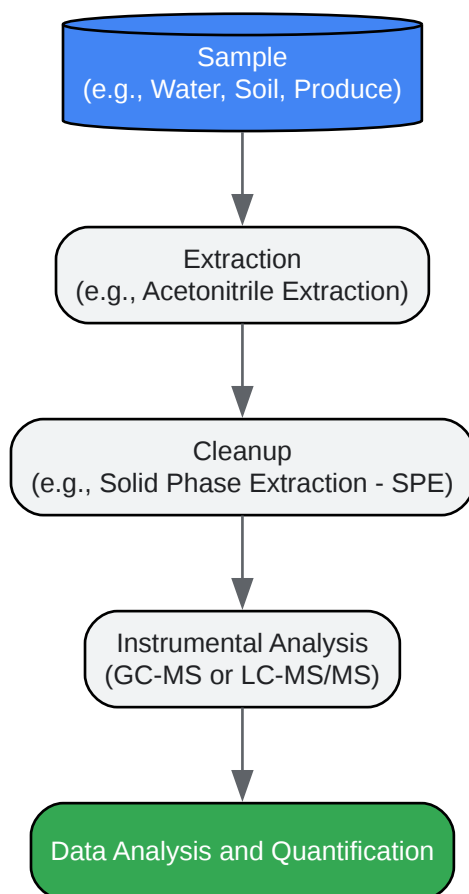
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Caption: Mechanism of acetylcholinesterase inhibition by **Azinphos-methyl**.

## Analytical Workflow



The detection and quantification of **azinphos-methyl** in environmental or biological samples typically involve extraction, cleanup, and instrumental analysis.



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Caption: General analytical workflow for **Azinphos-methyl** determination.

A common procedure for produce involves extraction with acetonitrile followed by a cleanup step using solid-phase extraction (SPE) with a dual-layer carbon/aminopropylsilica cartridge to remove matrix interferences.[21] The final analysis is often performed by gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[21][22]

## Conclusion

This technical guide has provided a detailed overview of the core physical and chemical characteristics of Guthion (**azinphos-methyl**). The presented data, experimental

methodologies, and pathway diagrams offer a foundational understanding for researchers and professionals in environmental science and drug development. The properties of **azinphos-methyl**, particularly its persistence under certain conditions and its potent mechanism of action, underscore the importance of understanding its behavior for risk assessment and the development of safer alternatives.

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